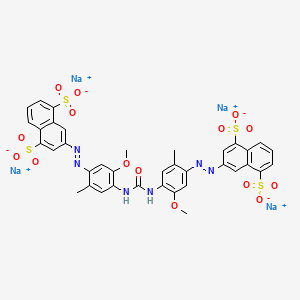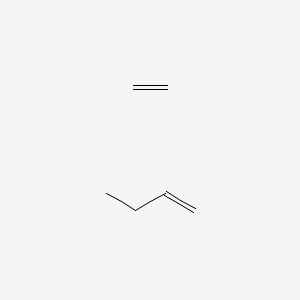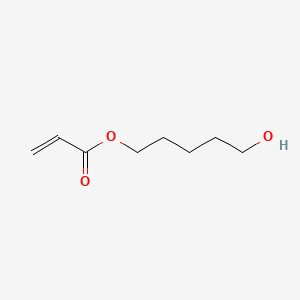
5-Hydroxypentyl acrylate
Descripción general
Descripción
5-Hydroxypentyl acrylate is a compound with the molecular formula C8H14O3 . It is a liquid at room temperature and has a molecular weight of 158.2 . It is used as an intermediate in synthesizing N-Desmethyl-transatracurium Besylate, a structural analogue of Atracurium Besylate, a neuromuscular blocking agent .
Molecular Structure Analysis
The molecular structure of 5-Hydroxypentyl acrylate consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
5-Hydroxypentyl acrylate is a liquid at room temperature . It has a molecular weight of 158.2 . It should be stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Bioacrylic Polymers from Renewable Sources
5-Hydroxypentyl acrylate contributes to the development of bioacrylic polymers from renewable sources. Ray et al. (2018) synthesized acrylic monomers from renewable chemicals, demonstrating the potential of these monomers as green replacements for conventional acrylates in various applications, including polymerization techniques like bulk, solution, and emulsion polymerization (Ray et al., 2018).
Controlled Drug Delivery Systems
Acrylic type polymeric systems with 5-Hydroxypentyl acrylate derivatives play a crucial role in controlled drug delivery, especially for colon-targeting drugs. Davaran et al. (1999) explored the use of methacryloyloxyethyl 5-amino salicylate and related compounds in designing polymers for colon-specific drug delivery (Davaran et al., 1999).
Polymer Synthesis and Water Solubility
Bernhardt et al. (2001) investigated the polymerization of acrylate/methylated β-cyclodextrin complexes in water, revealing the influence of acrylate side groups like 5-Hydroxypentyl acrylate on the initial rate of radical polymerization (Bernhardt et al., 2001).
Protein Patterning and Mechanobiology
Polyacrylamide substrates functionalized with 5-Hydroxypentyl acrylate derivatives are used in cell mechanobiology for protein patterning. Poellmann and Wagoner Johnson (2013) optimized a method for activating polyacrylamide substrates, enabling precise control over cellular environment factors (Poellmann & Wagoner Johnson, 2013).
Hydrogels and Swelling Properties
Acrylate-based hydrogels, incorporating 5-Hydroxypentyl acrylate, are significant in studying swelling behaviors and drug release. Wang et al. (2010) prepared superabsorbent composites using acrylic acid and investigated their swelling properties in different solutions, highlighting the role of such hydrogels in various applications (Wang et al., 2010).
Smart Hydrogel Systems
Samchenko et al. (2011) developed smart hydrogel systems based on acrylic monomers, including 5-Hydroxypentyl acrylate derivatives, for medical applications like drug delivery systems. These hydrogels can change their properties in response to physical or chemical stimuli (Samchenko et al., 2011).
Safety And Hazards
5-Hydroxypentyl acrylate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H317 (may cause an allergic skin reaction) and H227 (combustible liquid) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
5-hydroxypentyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-8(10)11-7-5-3-4-6-9/h2,9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRQKLGGIVSJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205829 | |
| Record name | 5-Hydroxypentyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypentyl acrylate | |
CAS RN |
57198-94-4 | |
| Record name | 5-Hydroxypentyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57198-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxypentyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxypentyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxypentyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYPENTYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPP26XW3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



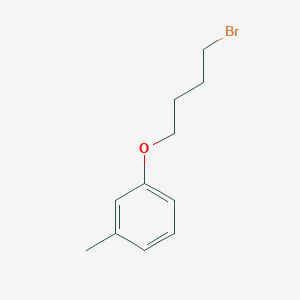
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
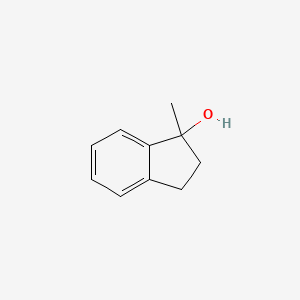
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
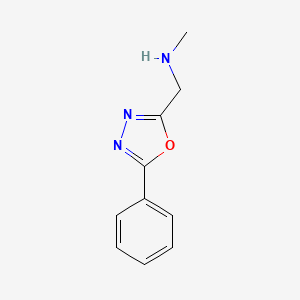
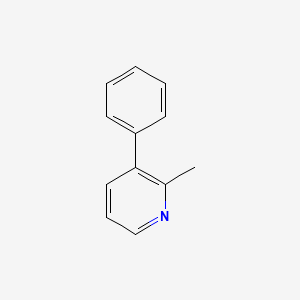
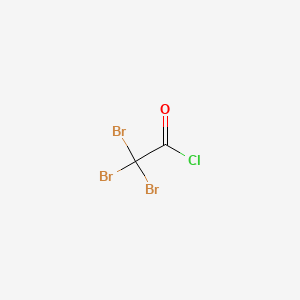
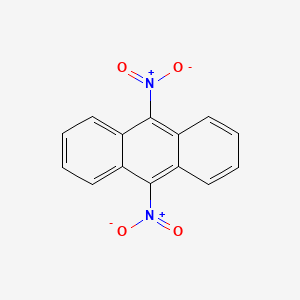
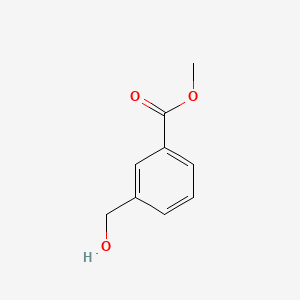
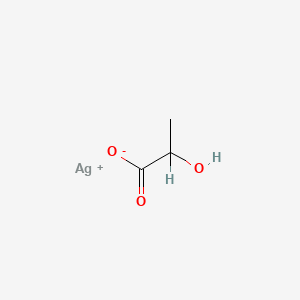
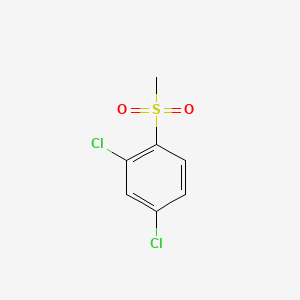
![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)
